Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate
CAS No.: 1803604-72-9
Cat. No.: VC6382906
Molecular Formula: C10H7F2KO3
Molecular Weight: 252.258
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803604-72-9 |
|---|---|
| Molecular Formula | C10H7F2KO3 |
| Molecular Weight | 252.258 |
| IUPAC Name | potassium;2,2-difluoro-3-oxo-4-phenylbutanoate |
| Standard InChI | InChI=1S/C10H8F2O3.K/c11-10(12,9(14)15)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15);/q;+1/p-1 |
| Standard InChI Key | JOLKKHOLNCCVPU-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s molecular formula is C₁₀H₇F₂KO₃, with a molar mass of 252.258 g/mol. Its IUPAC name, potassium;2,2-difluoro-3-oxo-4-phenylbutanoate, reflects the following structural components:
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A butanoate backbone with a potassium counterion.
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Two fluorine atoms at the C2 position, creating a geminal difluoro motif.
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A keto group at C3, enabling keto-enol tautomerism.
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A phenyl substituent at C4, contributing aromatic stabilization.
The SMILES notation (C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+]) and InChIKey (JOLKKHOLNCCVPU-UHFFFAOYSA-M) provide unambiguous representations of its connectivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₂KO₃ |
| Molecular Weight | 252.258 g/mol |
| CAS Number | 1803604-72-9 |
| Solubility (Predicted) | Moderate in polar aprotic solvents (e.g., DMSO, DMF) |
| Stability | Hygroscopic; stable under inert atmosphere |
Electronic and Steric Effects of Fluorination
The geminal difluoro group at C2 exerts strong electron-withdrawing effects, polarizing adjacent bonds and stabilizing enolate intermediates . This fluorination pattern also introduces steric bulk, influencing regioselectivity in nucleophilic reactions. The phenyl group at C4 provides π-π stacking capabilities, which can be exploited in crystal engineering or supramolecular assembly.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies dominate the synthesis of potassium 2,2-difluoro-3-oxo-4-phenylbutanoate:
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Fluorination of β-Keto Esters: Introducing fluorine atoms into preformed β-keto ester precursors.
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Condensation Reactions: Assembling the carbon skeleton through Claisen or aldol-like condensations followed by fluorination.
Stepwise Synthesis from Ethyl 3-Oxo-4-Phenylbutanoate
A representative pathway involves modifying ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), as detailed in ChemicalBook protocols :
Step 1: Formation of the β-Keto Ester
Ethyl 3-oxo-4-phenylbutanoate is synthesized via Meldrum’s acid-mediated acylation:
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Acylation: Phenylacetyl chloride reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane with pyridine as a base .
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Ring-Opening Esterification: Refluxing the intermediate with ethanol yields the β-keto ester.
Step 2: Difluorination
The critical difluorination step employs electrophilic fluorinating agents (e.g., Selectfluor®) or transition-metal-catalyzed C–F bond formation. For example, cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts provides a viable route to introduce CF₂ groups .
Step 3: Salt Formation
Neutralization of the difluorinated β-keto acid with potassium hydroxide in tetrahydrofuran (THF) yields the final potassium salt .
Alternative Routes via Difluoroenoxysilanes
Recent advances in visible-light-induced deaminative alkylation enable the construction of difluoroenoxysilane intermediates, which can be hydrolyzed to β-keto acids . This transition-metal-free strategy offers improved atom economy and milder reaction conditions compared to traditional methods .
Reactivity and Functionalization
Keto-Enol Tautomerism
The β-keto group facilitates tautomerization, with the enol form stabilized by intramolecular hydrogen bonding between the keto oxygen and acidic α-hydrogen. Fluorine’s electronegativity further stabilizes the enolate, enhancing its nucleophilicity in alkylation or Michael addition reactions .
Applications in Asymmetric Catalysis
The chiral phenyl-substituted quaternary carbon adjacent to the difluoro group makes this compound a valuable substrate for enantioselective transformations. For instance, organocatalytic aldol reactions using proline-derived catalysts yield fluorinated tertiary alcohols with high enantiomeric excess .
Table 2: Representative Reactions of Potassium 2,2-Difluoro-3-Oxo-4-Phenylbutanoate
| Reaction Type | Conditions | Products |
|---|---|---|
| Enolate Alkylation | LDA, THF, -78°C; R-X | α-Alkylated difluoro-β-keto esters |
| Michael Addition | DBU, CH₃CN; α,β-unsaturated carbonyls | γ-Substituted derivatives |
| Decarboxylative Coupling | Co(acac)₂, NMP, 100°C | Difluoroalkylated arenes |
Pharmaceutical and Agrochemical Applications
Drug Discovery
Fluorinated β-keto acids are pivotal in designing protease inhibitors and anti-inflammatory agents. The difluoro group mimics transition states in enzymatic reactions, while the phenyl moiety enhances target binding via hydrophobic interactions .
Herbicide Development
In agrochemistry, this compound serves as a precursor to herbicidal aryloxyphenoxypropionates. Fluorination improves herbicidal activity by increasing membrane permeability and resistance to metabolic degradation.
Future Directions
Emerging trends include:
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